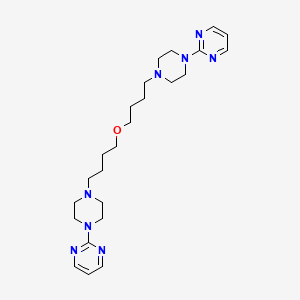
Bispyrimidinylpiperazinylbutyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine is a complex organic compound with the molecular formula C24H38N8O and a molecular weight of 454.61 g/mol . This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a piperazine and butane linkage through an oxygen atom. It is primarily used in research and analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine typically involves the reaction of pyrimidine derivatives with piperazine and butane-1,4-diol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process generally includes multiple steps of purification and characterization to meet the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Wirkmechanismus
The mechanism of action of 2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buspirone: A compound with a similar piperazine structure, used as an anxiolytic agent.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings, used in various pharmaceutical applications.
Uniqueness
2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine is unique due to its specific combination of pyrimidine, piperazine, and butane linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and as a reference standard in analytical chemistry .
Eigenschaften
Molekularformel |
C24H38N8O |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
2-[4-[4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]butyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C24H38N8O/c1(11-29-13-17-31(18-14-29)23-25-7-5-8-26-23)3-21-33-22-4-2-12-30-15-19-32(20-16-30)24-27-9-6-10-28-24/h5-10H,1-4,11-22H2 |
InChI-Schlüssel |
DPMRGPFHVHDZOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCCOCCCCN2CCN(CC2)C3=NC=CC=N3)C4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















